N,N-Diethyl-2-methylprop-2-en-1-amine
Description
N,N-Diethyl-2-methylprop-2-en-1-amine is a tertiary amine characterized by a prop-2-en-1-amine backbone substituted with a methyl group at the second carbon and two ethyl groups attached to the nitrogen atom. Its molecular formula is C₈H₁₇N, with a molecular weight of 127.23 g/mol. Structurally, it can be represented as CH₂=C(CH₃)-CH₂-N(CH₂CH₃)₂, featuring a conjugated double bond (prop-2-en) and bulky ethyl substituents that influence its steric and electronic properties.
Properties
CAS No. |
19737-36-1 |
|---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
N,N-diethyl-2-methylprop-2-en-1-amine |
InChI |
InChI=1S/C8H17N/c1-5-9(6-2)7-8(3)4/h3,5-7H2,1-2,4H3 |
InChI Key |
QSZVXIAOKRJLJW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physical, and reactive differences between N,N-Diethyl-2-methylprop-2-en-1-amine and related amines:
Structural and Functional Insights:
Steric Effects : The diethyl groups in this compound create significant steric hindrance compared to smaller substituents (e.g., dimethyl or methyl groups in and ). This hindrance may reduce nucleophilicity but improve stability against oxidation .
Electronic Effects : Electron-donating ethyl groups increase the nitrogen’s basicity relative to aryl-substituted amines (e.g., N,N-Diethyl-3-phenylprop-2-en-1-amine in ), where aromatic rings may delocalize electron density .
Research Findings and Data
Reactivity and Stability:
- Thermal Stability : Bulky diethyl groups may enhance thermal stability compared to N,2-Dimethylprop-2-en-1-amine (), which lacks such steric protection .
- Hydrolysis Resistance : Tertiary amines like this compound are less prone to hydrolysis than primary or secondary amines, a property shared with N,N-Dimethyl-1-propyn-1-amine .
Spectroscopic Data (Inferred):
- IR Spectroscopy : The prop-2-en group would show characteristic C=C stretching at ~1650 cm⁻¹, while N-H stretches are absent due to the tertiary amine structure.
- NMR : The ethyl groups would produce a triplet (~1.0 ppm, CH₃) and quartet (~3.3 ppm, CH₂) in ¹H NMR, distinct from the phenyl resonances in or alkyne signals in .
Preparation Methods
Reaction Conditions
-
Catalyst : Ni(COD)₂ (5 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 10 mol%).
-
Lewis Acid : Titanium isopropoxide (Ti(Oi-Pr)₄, 30–100 mol%).
-
Solvent : Acetonitrile.
-
Temperature : Room temperature (25°C).
-
Time : 12–24 hours.
Mechanism :
-
Ti(Oi-Pr)₄ activates the allylic alcohol via coordination, facilitating oxidative addition to Ni(0).
-
The Ni-allyl intermediate undergoes nucleophilic attack by diethylamine.
-
Reductive elimination releases the product and regenerates the catalyst.
| Substrate | Amine | Yield (%) | Selectivity (%) |
|---|---|---|---|
| 2-Methylprop-2-en-1-ol | Diethylamine | 92–97 | >95 |
Advantages :
-
High regioselectivity for the less substituted allylic position.
-
Tolerates functional groups (e.g., ethers, halides).
Alkylation of 2-Methylprop-2-en-1-amine with Diethylating Agents
Direct alkylation of 2-methylprop-2-en-1-amine (allylamine derivative) with diethyl sulfate or ethyl halides is a classical route. However, over-alkylation to quaternary ammonium salts necessitates careful stoichiometry.
Protocol:
-
Reagents :
-
2-Methylprop-2-en-1-amine (1 equiv).
-
Diethyl sulfate (1.2 equiv) or ethyl bromide (2.5 equiv).
-
Base: Sodium hydroxide or potassium carbonate (2 equiv).
-
Solvent: Water or ethanol.
-
-
Conditions :
-
Temperature: 60–80°C.
-
Time: 6–12 hours.
-
| Diethylating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Diethyl sulfate | H₂O/EtOH | 70 | 65–72 |
| Ethyl bromide | EtOH | 80 | 58–63 |
Challenges :
-
Competing formation of N,N,N-triethyl byproducts.
-
Requires excess amine or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve efficiency.
Cyanoethylation Followed by Hydrogenation
While less direct, this two-step method leverages acrylonitrile as a key intermediate:
Step 1: Cyanoethylation of Diethylamine
Diethylamine reacts with acrylonitrile in a Michael addition:
Step 2: Hydrogenation of Nitrile to Amine
The nitrile intermediate is reduced using Raney nickel or palladium:
-
Modification : To obtain the target compound, additional steps (e.g., dehydrogenation) are required, making this route less efficient.
Reductive Amination of 2-Methylpropanal
Though less documented, reductive amination of 2-methylpropanal with diethylamine is theoretically viable:
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nickel Catalysis | 92–97 | >95 | High | Moderate |
| Direct Alkylation | 58–72 | 70–80 | Moderate | Low |
| Cyanoethylation/H₂ | 40–50* | 60–75 | Low | High |
| Reductive Amination | <30 | <50 | Low | Moderate |
*After multiple steps.
Industrial-Scale Considerations
The nickel-catalyzed method is preferred for large-scale synthesis due to its high atom economy and minimal byproducts. Key optimizations include:
-
Catalyst Recycling : Ni(COD)₂ can be recovered via filtration.
-
Solvent Recovery : Acetonitrile is distilled and reused.
-
Safety : Ti(Oi-Pr)₄ requires handling under inert conditions to prevent hydrolysis.
Emerging Strategies
Recent patents highlight advances in photoredox catalysis and flow chemistry, though these remain experimental. For example, visible-light-mediated amination of allylic alcohols could reduce reliance on transition metals.
Q & A
Q. What are the recommended synthetic routes for N,N-Diethyl-2-methylprop-2-en-1-amine, and how can reaction efficiency be optimized?
The synthesis of tertiary amines like this compound typically involves alkylation of secondary amines or reductive amination. A common approach is the alkylation of 2-methylprop-2-en-1-amine with diethyl sulfate or ethyl halides in the presence of a base (e.g., NaH or K₂CO₃) . Optimization strategies include:
- Catalyst selection : Use phase-transfer catalysts to enhance reaction rates in biphasic systems.
- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) improve nucleophilic substitution efficiency.
- Temperature control : Maintain temperatures between 60–80°C to balance reaction speed and byproduct formation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and amine proton environments. For example, the vinylic protons (prop-2-en-1-amine) appear as distinct doublets in δ 4.8–5.5 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₈H₁₇N, calc. 127.1361 g/mol) and fragmentation patterns .
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–220 nm) to assess purity and resolve byproducts .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for tertiary amine synthesis?
Conflicting mechanistic data (e.g., SN2 vs. radical pathways) can be addressed via:
- Density Functional Theory (DFT) : Calculate activation energies for competing pathways. For example, DFT can model the transition state of ethyl halide alkylation to confirm stereochemical outcomes .
- Molecular docking : Predict interactions between intermediates and catalysts (e.g., Pd-based systems in allylic aminations) .
- Kinetic isotope effects (KIE) : Experimental KIE combined with computational validation to distinguish concerted vs. stepwise mechanisms .
Q. What experimental strategies mitigate instability of this compound during storage or reaction?
Instability due to oxidation or hydrolysis can be minimized by:
Q. How can researchers resolve discrepancies in reported biological activity data for structurally similar amines?
Contradictory bioactivity results (e.g., receptor binding vs. cytotoxicity) require:
- Dose-response standardization : Use IC₅₀/EC₅₀ values from ≥3 independent assays to account for variability .
- Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with assays .
- Structural analogs : Compare with compounds like N,N-Dimethyl-2-methylprop-2-en-1-amine to isolate substituent effects .
Q. What advanced techniques validate crystallographic data for amine derivatives?
For X-ray structures:
- SHELX refinement : Use SHELXL for high-resolution data to model disorder or twinning .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯N hydrogen bonds) influencing crystal packing .
- CCDC cross-referencing : Compare with Cambridge Structural Database entries for similar amines to identify outliers .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
